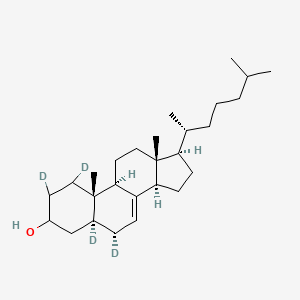

Lathosterol-1,2,5alpha,6alpha-d4

Descripción

Lathosterol-1,2,5alpha,6alpha-d4 is a deuterated isotopologue of lathosterol (5α-cholest-7-en-3β-ol), a key intermediate in the Kandutsch-Russell cholesterol biosynthesis pathway. This deuterated form is widely utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses to quantify endogenous lathosterol levels in biological samples . Lathosterol itself serves as a validated biomarker of cholesterol synthesis, with its serum concentration strongly correlating with whole-body cholesterol production rates . The deuterium labeling at positions 1, 2, 5α, and 6α enhances its stability and distinguishes it from endogenous lathosterol during analytical procedures, ensuring precise quantification .

Propiedades

Fórmula molecular |

C27H46O |

|---|---|

Peso molecular |

390.7 g/mol |

Nombre IUPAC |

(5S,6S,9R,10S,13R,14R,17R)-1,2,5,6-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21?,23-,24+,25+,26+,27-/m1/s1/i9D,13D,15D,20D/t9-,13?,15?,19+,20-,21?,23+,24-,25-,26-,27+/m0 |

Clave InChI |

IZVFFXVYBHFIHY-PYLADBSRSA-N |

SMILES isomérico |

[H][C@@]1(C=C2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4([C@@]1(CC(C(C4[2H])[2H])O)[2H])C)C)[C@H](C)CCCC(C)C)[2H] |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Sterols

Lathosterol vs. Desmosterol

- Lathosterol : A post-squalene intermediate in the cholesterol synthesis pathway, lathosterol is strongly associated with hepatic HMG-CoA reductase activity and reflects real-time cholesterol synthesis. Studies demonstrate its predictive value in assessing responses to cholesterol-lowering therapies (e.g., simvastatin), where baseline lathosterol levels correlate with reductions in cholesterol synthesis .

- Desmosterol: Another late-stage cholesterol precursor, desmosterol is less responsive to statin therapy and shows weaker associations with LDL-C baseline levels compared to lathosterol . Unlike lathosterol, desmosterol levels remain stable in aging human brains, suggesting its role may be less dynamic in age-related cholesterol metabolism .

Key Research Findings

- In APOEε4 knock-in mice, lathosterol levels decline with age, while desmosterol remains unaffected, highlighting lathosterol’s sensitivity to genetic and age-related changes .

- LC-MS methodologies struggle to resolve lathosterol from cholesterol due to structural similarity, whereas desmosterol is more easily distinguishable .

Cholesterol Absorption Markers

Lathosterol vs. Campesterol and Sitosterol

- Lathosterol : As a synthesis marker, it inversely correlates with absorption markers. High lathosterol levels indicate low cholesterol absorption and vice versa .

- Campesterol and Sitosterol: Plant-derived sterols that serve as absorption markers. Elevated sitosterol/lathosterol ratios are linked to increased cardiovascular mortality, particularly in non-diabetic populations . Campesterol, unlike sitosterol, shows significant associations with LDL-C changes, making it a preferred absorption marker in clinical studies .

Key Research Findings

- The sitosterol/lathosterol ratio is a stronger predictor of coronary artery disease (CAD) severity and mortality than individual marker-to-cholesterol ratios .

- In the DEBATE cohort, high cholesterol absorption (low lathosterol) correlated with increased all-cause mortality, underscoring the clinical relevance of balancing synthesis and absorption markers .

Structural and Analytical Comparisons

Lathosterol-1,2,5alpha,6alpha-d4 vs. Endogenous Lathosterol

- Deuterated Lathosterol: The deuterium atoms increase its molecular mass, enabling clear differentiation from endogenous lathosterol in mass spectrometry. This property eliminates co-elution issues with cholesterol, a common challenge in underivatized LC-MS methods .

- Endogenous Lathosterol: Requires meticulous chromatographic separation from cholesterol, which is often suboptimal in conventional methods .

Clinical and Metabolic Implications

Age and Disease Associations

Therapeutic Monitoring

- Baseline lathosterol levels predict the efficacy of simvastatin and ezetimibe therapies, with "high synthesizers" (elevated lathosterol) showing the greatest reductions in cholesterol synthesis post-treatment .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.